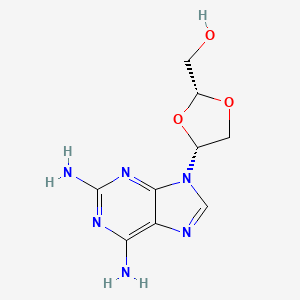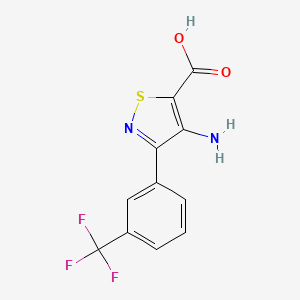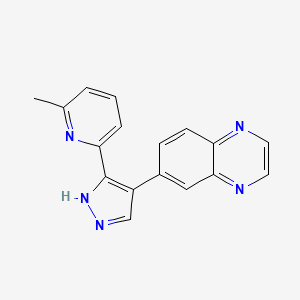
6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline
Overview
Description
BIO-013077-01, Novel potent antagonist of the TGFbeta family type I receptors, Alk5 and/or Alk4.
Scientific Research Applications
Crystal Structure Analysis
- Scientific Field : Crystallography .
- Application Summary : The compound tris(6-methylpyridin-2-yl)phosphine selenide, which shares some structural similarities with the compound you mentioned, has been analyzed for its crystal structure .
- Methods of Application : The crystal structure was determined using X-ray diffraction techniques. The crystal was a colourless block with a size of 0.20 × 0.15 × 0.10 mm .
- Results or Outcomes : The crystal structure was successfully determined, providing valuable information about the arrangement of atoms within the crystal .
Anti-Fibrosis Activity
- Scientific Field : Pharmacology .
- Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are structurally related to the compound you mentioned, were synthesized and their anti-fibrosis activities were evaluated .
- Methods of Application : The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Anti-Proliferative Activity
- Scientific Field : Oncology .
- Application Summary : Certain compounds, such as 3-(6-methylpyridin-2-yl)coumarin-based chalcones, have been studied for their potential anti-proliferative activity .
- Methods of Application : The compounds were synthesized and their biological activities were evaluated against various cancer cell lines .
- Results or Outcomes : The study found that these compounds could potentially inhibit the proliferation of cancer cells .
Synthesis of Biologically Active Quinoline
- Scientific Field : Organic Chemistry .
- Application Summary : Quinoline, a compound structurally related to the one you mentioned, has been synthesized for various biological and pharmaceutical applications .
- Methods of Application : Various synthesis protocols have been reported in the literature for the construction of quinoline .
- Results or Outcomes : The synthesized quinoline and its derivatives have shown potential biological and pharmaceutical activities .
Antidepressant Synthesis
- Scientific Field : Medicinal Chemistry .
- Application Summary : The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Key structural motifs included in antidepressant drugs can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Methods of Application : The synthesis involves various metal-catalyzed reactions .
- Results or Outcomes : The synthesized antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Inhibition of Cancer-Related Carbonic Anhydrases
- Scientific Field : Oncology .
- Application Summary : Certain compounds, such as 3-(6-methylpyridin-2-yl)coumarin-based chalcones, have been studied for their potential to selectively inhibit cancer-related carbonic anhydrases IX and XII .
- Methods of Application : The compounds were synthesized and their biological activities were evaluated against various cancer cell lines .
- Results or Outcomes : The study found that these compounds could potentially inhibit the proliferation of cancer cells .
properties
IUPAC Name |
6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5/c1-11-3-2-4-15(21-11)17-13(10-20-22-17)12-5-6-14-16(9-12)19-8-7-18-14/h2-10H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJLYXCHOKEODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC4=NC=CN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440482 | |
| Record name | 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline | |
CAS RN |
746667-48-1 | |
| Record name | 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



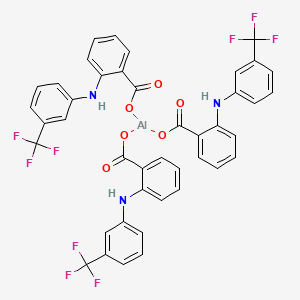
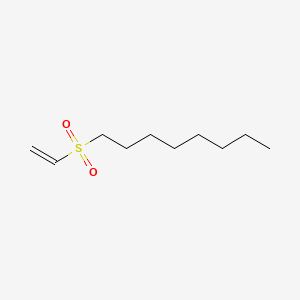
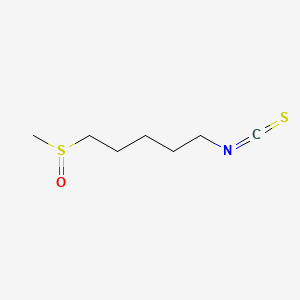
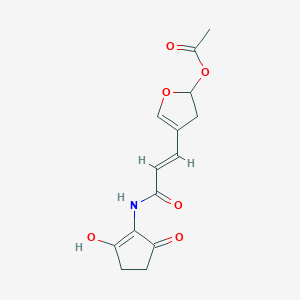
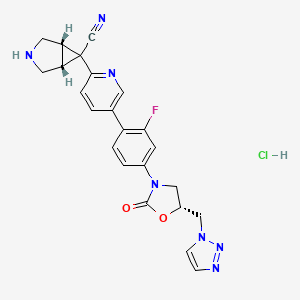
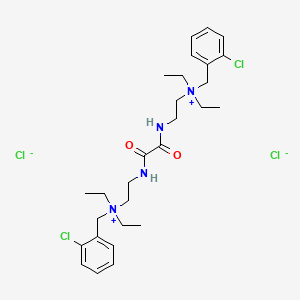
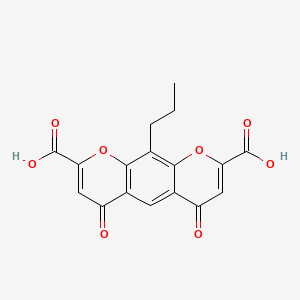
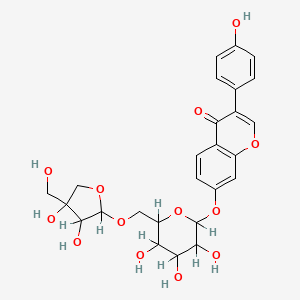
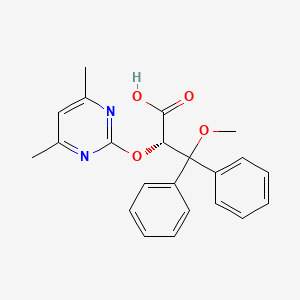
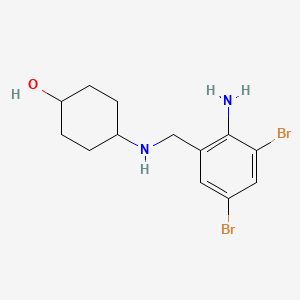
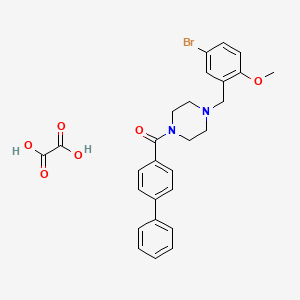
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile](/img/structure/B1667025.png)
